molecular formula C9H9FN2 B2851625 2-(Dimethylamino)-3-fluorobenzonitrile CAS No. 1369951-68-7

2-(Dimethylamino)-3-fluorobenzonitrile

Cat. No.: B2851625
CAS No.: 1369951-68-7
M. Wt: 164.183
InChI Key: XKCUJGPJTPRQTI-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-3-fluorobenzonitrile is an organic compound that features a dimethylamino group, a fluorine atom, and a nitrile group attached to a benzene ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 2-(Dimethylamino)-3-fluorobenzonitrile may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-3-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines.

Scientific Research Applications

2-(Dimethylamino)-3-fluorobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the development of fluorescent probes for biological imaging.

    Industry: Used in the production of advanced materials and polymers with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethanol: Shares the dimethylamino group but differs in the presence of an ethanol group instead of a fluorobenzonitrile scaffold.

    2-(Dimethylamino)pyridine: Contains a pyridine ring instead of a benzene ring, affecting its chemical properties and reactivity.

    Dimethylaniline: Similar in having a dimethylamino group attached to an aromatic ring but lacks the nitrile and fluorine substituents.

Uniqueness

2-(Dimethylamino)-3-fluorobenzonitrile is unique due to the combination of the dimethylamino group, fluorine atom, and nitrile group on a benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and materials science.

Properties

IUPAC Name

2-(dimethylamino)-3-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c1-12(2)9-7(6-11)4-3-5-8(9)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCUJGPJTPRQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=C1F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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